1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18325206
InChI: InChI=1S/C11H14N2O.ClH/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13;/h4-6H,7H2,1-3H3;1H
SMILES:
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol

1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride

CAS No.:

Cat. No.: VC18325206

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride -

Specification

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
IUPAC Name 1-tert-butyl-3H-pyrrolo[2,3-b]pyridin-2-one;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13;/h4-6H,7H2,1-3H3;1H
Standard InChI Key MBYKZTQAMNZIEC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C(=O)CC2=C1N=CC=C2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The base structure of 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one consists of a bicyclic framework combining a pyrrole ring fused to a pyridine moiety. The tert-butyl group at the 1-position confers steric bulk, influencing the compound’s conformational stability and binding interactions in biological systems. Protonation of the pyridine nitrogen in the hydrochloride salt form further modifies electronic properties, enhancing its reactivity in downstream synthetic applications .

Table 1: Key Chemical Properties

PropertyValue
Chemical Name1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
CAS Number1455358-06-1 (base compound)
Molecular FormulaC₁₁H₁₄N₂O·HCl
Molecular Weight226.70 g/mol
AppearanceWhite to off-white crystalline solid
Purity≥98.0% (HPLC)

The hydrochloride salt’s molecular weight (226.70 g/mol) derives from the addition of HCl to the base compound (190.24 g/mol) . Spectroscopic data, including 1H^1H-NMR and IR, confirm the protonation state and structural integrity of the salt form. For instance, 1H^1H-NMR spectra of analogous pyrrolo-pyridine derivatives exhibit characteristic peaks for the tert-butyl group at δ 1.45 ppm (9H, s) and aromatic protons in the δ 6.5–8.5 ppm range .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride typically begins with functionalization of the pyrrolo[2,3-b]pyridine scaffold. A representative protocol involves:

  • Sulfonylation and Alkynylation:

    • N-(3-Iodopyridin-2-yl)sulfonamide intermediates undergo Pd/C-Cu-catalyzed alkynylation to construct the pyrrolo-pyridine core .

    • tert-Butyl groups are introduced via nucleophilic substitution or Grignard reactions.

  • Cyclization and Salt Formation:

    • Acid-mediated cyclization generates the lactam structure.

    • Treatment with hydrochloric acid yields the hydrochloride salt, confirmed by mass spectrometry (e.g., ESI-MS m/z 227.1 [M+H]⁺) .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
SulfonylationMethanesulfonyl chloride, pyridine55
AlkynylationPd/C, CuI, PPh₃, DMF, 80°C72
tert-Butyl Additiontert-Butyl magnesium chloride68
Hydrochloride FormationHCl (gaseous), Et₂O95

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H^1H-NMR spectrum (400 MHz, CDCl₃) of the base compound displays:

  • A singlet at δ 1.45 ppm for the tert-butyl group (9H).

  • Aromatic protons at δ 6.53 ppm (t, J = 7.5 Hz, 1H) and δ 8.38–7.13 ppm (m, 4H) .
    Protonation in the hydrochloride form shifts the pyridine nitrogen-associated peaks downfield, consistent with increased electron withdrawal.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3173 (N–H stretch), 2924 (C–H aliphatic), 1619 (C=O lactam) .

Pharmacological Applications

Role in Ubrogepant Synthesis

1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride serves as a precursor in the multistep synthesis of ubrogepant, an FDA-approved CGRP receptor antagonist for acute migraine . CGRP, a neuropeptide implicated in migraine pathophysiology, is effectively inhibited by ubrogepant’s high receptor affinity (IC₅₀ = 0.07 nM).

Table 3: Pharmacokinetic Data for Ubrogepant

ParameterValue
Bioavailability60–70%
Half-life5–7 hours
Protein Binding87%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator